Cas no 1056159-15-9 ((S)-1-Phenylpiperidine-3-carboxylic acid)

(S)-1-Phenylpiperidine-3-carboxylic acid is a chiral piperidine derivative featuring a phenyl substituent at the nitrogen position and a carboxylic acid group at the 3-position. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules and asymmetric catalysts. Its stereochemical purity (S-configuration) makes it suitable for enantioselective applications, while the carboxylic acid functionality allows for further derivatization. The rigid piperidine scaffold contributes to structural diversity in drug design, often enhancing binding affinity and selectivity. This compound is typically used under controlled conditions due to its potential reactivity, and its purity is critical for reproducible results in synthetic and medicinal chemistry applications.
(S)-1-Phenylpiperidine-3-carboxylic acid structure
1056159-15-9 structure
Product Name:(S)-1-Phenylpiperidine-3-carboxylic acid
CAS No:1056159-15-9
MF:C12H15NO2
MW:205.253003358841
MDL:MFCD20487795
CID:5303409
Update Time:2025-05-25

(S)-1-Phenylpiperidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-1-Phenylpiperidine-3-carboxylic acid
    • MDL: MFCD20487795
    • Inchi: 1S/C12H15NO2/c14-12(15)10-5-4-8-13(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,14,15)/t10-/m0/s1
    • InChI Key: ZAMDWUCKSVKXPZ-JTQLQIEISA-N
    • SMILES: N1(C2=CC=CC=C2)CCC[C@H](C(O)=O)C1

(S)-1-Phenylpiperidine-3-carboxylic acid Pricemore >>

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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on (S)-1-Phenylpiperidine-3-carboxylic acid

Introduction to (S)-1-Phenylpiperidine-3-carboxylic Acid (CAS No. 1056159-15-9)

(S)-1-Phenylpiperidine-3-carboxylic acid, with the CAS number 1056159-15-9, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This enantiomerically pure compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The piperidine ring, a six-membered heterocyclic amine, combined with the phenyl group and the carboxylic acid functionality, makes this molecule a versatile scaffold for designing novel therapeutic agents.

The synthesis and characterization of (S)-1-Phenylpiperidine-3-carboxylic acid have been extensively studied, with methodologies focusing on achieving high enantiomeric purity. The stereochemistry of the piperidine ring plays a crucial role in determining the biological activity of derivatives of this compound. Recent advances in asymmetric synthesis have enabled the efficient production of enantiomerically pure forms, which are essential for developing drugs with specific pharmacological profiles.

In the realm of medicinal chemistry, (S)-1-Phenylpiperidine-3-carboxylic acid has been explored as a key intermediate in the synthesis of various bioactive molecules. Its structural motif is found in several pharmacologically relevant compounds, including those targeting central nervous system (CNS) disorders. The presence of both the phenyl and carboxylic acid groups allows for further functionalization, enabling the creation of derivatives with tailored properties such as improved solubility, bioavailability, and target specificity.

Recent research has highlighted the potential of (S)-1-Phenylpiperidine-3-carboxylic acid in the development of novel analgesics and neuroactive compounds. Studies have demonstrated its role as a precursor in the synthesis of non-opioid pain relievers that act on peripheral pain receptors. Additionally, its structural framework has been utilized in designing molecules that modulate neurotransmitter systems, offering promising avenues for treating conditions such as depression and anxiety.

The pharmacokinetic properties of derivatives of (S)-1-Phenylpiperidine-3-carboxylic acid have also been a subject of intense investigation. Researchers have focused on optimizing metabolic stability and reducing off-target effects to enhance therapeutic efficacy. Advances in computational chemistry have facilitated the prediction of molecular interactions, aiding in the rational design of more effective drug candidates.

One notable application of (S)-1-Phenylpiperidine-3-carboxylic acid is in the development of kinase inhibitors. The piperidine scaffold is well-suited for binding to ATP pockets in enzyme active sites, making it an ideal candidate for designing molecules that inhibit aberrant signaling pathways involved in cancer and inflammatory diseases. Several preclinical studies have shown promising results using derivatives of this compound as lead candidates for further development.

The role of stereochemistry in determining the biological activity of (S)-1-Phenylpiperidine-3-carboxylic acid cannot be overstated. The (S)-configuration at the chiral center imparts specific interactions with biological targets, influencing both potency and selectivity. This has led to increased interest in chiral resolution techniques and enzymatic methods for producing enantiomerically pure forms on an industrial scale.

In conclusion, (S)-1-Phenylpiperidine-3-carboxylic acid (CAS No. 1056159-15-9) represents a valuable building block in pharmaceutical research. Its unique structural features and potential applications make it a focal point for developing novel therapeutic agents targeting various diseases. As research continues to uncover new synthetic strategies and biological insights, this compound is poised to play an increasingly important role in drug discovery and development.

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